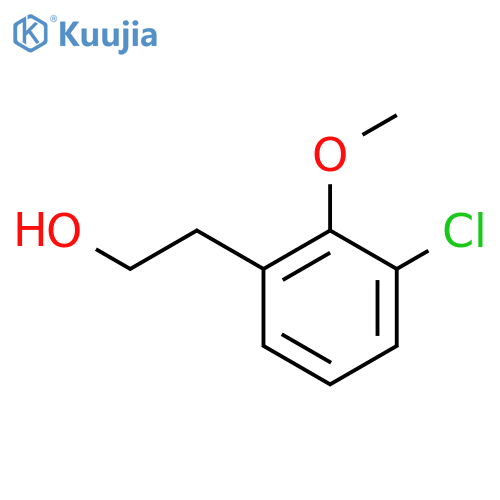Cas no 1538467-68-3 (2-(3-chloro-2-methoxyphenyl)ethan-1-ol)

1538467-68-3 structure
商品名:2-(3-chloro-2-methoxyphenyl)ethan-1-ol
2-(3-chloro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(3-chloro-2-methoxyphenyl)ethan-1-ol
- SCHEMBL23881765
- EN300-1982922
- 1538467-68-3
-
- インチ: 1S/C9H11ClO2/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4,11H,5-6H2,1H3
- InChIKey: TXDBCSYMQFLXGT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1OC)CCO
計算された属性
- せいみつぶんしりょう: 186.0447573g/mol
- どういたいしつりょう: 186.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 29.5Ų
2-(3-chloro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982922-1.0g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1982922-0.25g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1982922-0.05g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1982922-2.5g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1982922-5.0g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1982922-1g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1982922-5g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1982922-10.0g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1982922-0.1g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1982922-0.5g |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol |
1538467-68-3 | 0.5g |
$739.0 | 2023-09-16 |
2-(3-chloro-2-methoxyphenyl)ethan-1-ol 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
5. Water
1538467-68-3 (2-(3-chloro-2-methoxyphenyl)ethan-1-ol) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
